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Introduction
trans-3-Methylamino-cyclohexanol is a bifunctional cyclic amino alcohol. Its structural

backbone, the cyclohexane ring, is a common motif in a vast array of natural products and

pharmaceutical agents. The presence of both a hydroxyl and a secondary amino group offers

multiple points for hydrogen bonding and further chemical modification, making it a valuable

building block in medicinal chemistry and materials science. Accurate structural elucidation is

the bedrock of any chemical research, and for a molecule like this, a multi-technique

spectroscopic approach is indispensable.

This guide provides a detailed, predictive analysis of the key spectroscopic data points for

trans-3-Methylamino-cyclohexanol. In the absence of a complete, publicly available

experimental dataset for this specific compound, this document leverages established

principles of spectroscopy and data from closely related analogs to construct a reliable

interpretative framework. The focus is not merely on the data itself, but on the causal
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relationships between the molecule's structure, its stereochemistry, and the resulting

spectroscopic signatures.

Molecular Structure and Stereochemical
Considerations
The structure of trans-3-Methylamino-cyclohexanol features a cyclohexane ring substituted

with a hydroxyl group (-OH) at position C1 and a methylamino group (-NHCH₃) at position C3.

The trans designation indicates that these two substituents are on opposite sides of the ring's

plane.

In its most stable state, the cyclohexane ring adopts a chair conformation. For the trans-1,3-

disubstituted pattern, the lowest energy conformation will have both the hydroxyl and the

methylamino groups in equatorial positions to minimize steric strain. This stereochemical

arrangement is paramount as it dictates the spatial relationships between protons, which in turn

governs the coupling constants observed in ¹H NMR spectroscopy.
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Caption: Standard workflow for NMR-based structure elucidation.
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Predicted Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to

the molecule's symmetry (a plane of symmetry passing through C1, C4, O, and N if the N-

methyl group is ignored, but rotation is rapid), we expect to see 7 distinct carbon signals. The

carbons attached directly to the electronegative oxygen (C1) and nitrogen (C3) will be the most

downfield shifted among the sp³ carbons. Data from trans-3-methylcyclohexanol serves as an

excellent baseline for predicting the shifts of the ring carbons. [1][2] Table 2: Predicted ¹³C NMR

Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (-CHOH) ~70 - 75

C3 (-CHNH) ~58 - 63

C7 (-NCH₃) ~30 - 35

C2, C4 ~35 - 45

| C5, C6 | ~20 - 30 |

Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of trans-3-Methylamino-cyclohexanol is expected to be dominated by absorptions from the

O-H and N-H bonds in the high-frequency region, and C-O and C-N bonds in the fingerprint

region. [3][4]

O-H Stretch: A strong and broad absorption centered around 3300-3400 cm⁻¹, characteristic

of a hydrogen-bonded alcohol. [5][6]* N-H Stretch: A weaker, sharper peak is expected in the

same region (3300-3500 cm⁻¹) for the secondary amine. [5][7]Often, this may appear as a

shoulder on the much broader O-H band.

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the

cyclohexane and methyl groups.
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C-O Stretch: A strong absorption in the fingerprint region, around 1050-1100 cm⁻¹, is

characteristic of a secondary alcohol. [3]* C-N Stretch: A medium to weak absorption

between 1250–1020 cm⁻¹ corresponds to the aliphatic amine C-N stretch. [7] Table 3:

Predicted IR Absorption Frequencies

Functional Group Bond
Predicted
Absorption (cm⁻¹)

Intensity

Alcohol O-H stretch 3200 - 3500 Strong, Broad

Secondary Amine N-H stretch 3300 - 3500 Weak-Medium, Sharp

Alkane C-H stretch 2850 - 2960 Strong

Alcohol C-O stretch 1050 - 1100 Strong

| Amine | C-N stretch | 1020 - 1250 | Weak-Medium |

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its structure. The molecular formula is C₇H₁₅NO,

giving a molecular weight of 129.20 g/mol . In electron ionization (EI) MS, the molecular ion

peak (M⁺) at m/z = 129 is expected. Due to the "Nitrogen Rule," a molecule with an odd

number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation will be driven by the stable carbocations that can be formed. Key

fragmentation pathways for amino alcohols include: [8][9]* Alpha-Cleavage: The most

characteristic fragmentation for amines involves cleavage of the C-C bond adjacent (alpha) to

the nitrogen. Loss of the largest alkyl group is preferred. [9][10]For this molecule, cleavage

between C3-C2 or C3-C4 would lead to a resonance-stabilized iminium ion.

Loss of Water: Dehydration to lose H₂O (18 Da) from the molecular ion is a common

pathway for alcohols, leading to a peak at m/z = 111 (M-18).

Ring Cleavage: Fragmentation of the cyclohexane ring can lead to a complex series of

peaks in the lower mass range. [11] Table 4: Predicted Major Fragment Ions in EI-MS
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m/z Predicted Fragment Notes

129 [C₇H₁₅NO]⁺ Molecular Ion (M⁺)

114 [M - CH₃]⁺ Loss of a methyl group

111 [M - H₂O]⁺ Loss of water

84 [C₅H₁₀N]⁺
Alpha-cleavage at C4-C5 and

loss of C₂H₅ radical

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at C2-C3 and loss of C₄H₇O radical |

Molecular Ion
[C₇H₁₅NO]⁺˙

m/z = 129

[M - H₂O]⁺˙
m/z = 111

- H₂O

[C₃H₈N]⁺
m/z = 58
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[M - CH₃]⁺
m/z = 114

- •CH₃
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Caption: Predicted major fragmentation pathways in EI-MS.

Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are

recommended for the acquisition of spectroscopic data for novel compounds like trans-3-
Methylamino-cyclohexanol.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Instrumentation: Insert the sample into the NMR spectrometer (≥400 MHz recommended for

good signal dispersion).

Tuning and Shimming: Lock onto the deuterium signal of the solvent. Perform automatic or

manual shimming to optimize magnetic field homogeneity.

Acquisition:

¹H NMR: Acquire a 1D proton spectrum with an appropriate number of scans (e.g., 16 or

32) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be

required due to the low natural abundance of ¹³C.

2D NMR (optional but recommended): Perform COSY (to establish H-H correlations) and

HSQC/HMBC (to establish H-C correlations) experiments for unambiguous signal

assignment.

Processing: Apply Fourier transformation, phase correction, and baseline correction to all

spectra. Calibrate the chemical shift scale to the residual solvent peak.

B. Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) is the most common and convenient method.

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of

4000-400 cm⁻¹.

Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

C. Mass Spectrometry (MS)
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Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is

suitable for a volatile compound of this size. Alternatively, Electrospray Ionization (ESI) from

a direct infusion can be used.

Sample Preparation (for GC-MS): Prepare a dilute solution (~1 mg/mL) in a volatile solvent

(e.g., methanol, dichloromethane).

Acquisition (GC-MS): Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC will

separate the compound from any impurities before it enters the mass spectrometer.

Acquisition (ESI): Infuse the sample solution directly into the ESI source. This is a softer

ionization technique and is more likely to show the protonated molecular ion [M+H]⁺ at m/z =

130.

Conclusion
The structural confirmation of trans-3-Methylamino-cyclohexanol relies on a synergistic

interpretation of multiple spectroscopic techniques. ¹H NMR, with its characteristic chemical

shifts and coupling constants, is essential for confirming the trans-diequatorial stereochemistry.

¹³C NMR validates the carbon framework, while IR spectroscopy confirms the presence of the

key hydroxyl and secondary amine functional groups. Finally, mass spectrometry confirms the

molecular weight and provides corroborating structural information through predictable

fragmentation patterns. This comprehensive, predictive guide serves as a robust framework for

researchers engaged in the synthesis, characterization, and application of this and structurally

related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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